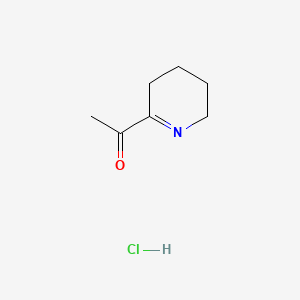

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride

Descripción

Structural Elucidation and Chemical Properties of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride

Molecular Architecture and Tautomeric Equilibrium

The molecular structure of this compound is fundamentally characterized by a six-membered heterocyclic ring containing one nitrogen atom, with an acetyl functional group attached to the second carbon position. The compound exhibits a complex structural framework that includes both a tetrahydropyridine ring system and a ketone functionality, creating multiple sites for potential chemical interactions. The presence of the hydrochloride moiety introduces additional ionic character to the molecule, which significantly influences its overall chemical behavior and physical properties. The ring structure demonstrates partial saturation with four hydrogen atoms added to the pyridine ring, resulting in a cyclic imine system that can undergo various chemical transformations. This structural arrangement creates a coordination complex that can form tautomers, and the compound has been observed to exist in equilibrium between different conformational states.

Comparative Analysis of 2-Acetyl-3,4,5,6-tetrahydropyridine and 6-Acetyl-1,2,3,4-tetrahydropyridine Tautomers

The tautomeric relationship between 2-acetyl-3,4,5,6-tetrahydropyridine and 6-acetyl-1,2,3,4-tetrahydropyridine represents one of the most fascinating aspects of this compound's chemistry. These tautomers differ primarily in the position of the double bond within the tetrahydropyridine ring system, with the equilibrium ratio established at approximately 1:2 favoring the 6-acetyl-1,2,3,4-tetrahydropyridine form. The 6-acetyl-2,3,4,5-tetrahydropyridine tautomer, which corresponds to the 2-acetyl-3,4,5,6-tetrahydropyridine designation, exists as a substituted tetrahydropyridine and functions as both a cyclic imine and a ketone. This tautomeric equilibrium is represented by the interconversion between the two forms, where the double bond migrates within the ring structure while maintaining the overall molecular connectivity. The existence of this tautomeric equilibrium has significant implications for the compound's chemical reactivity and biological activity, as each tautomer may exhibit different binding affinities and reaction patterns.

| Tautomer | Structure Type | Equilibrium Ratio | Chemical Properties |

|---|---|---|---|

| 2-Acetyl-3,4,5,6-tetrahydropyridine | 2,3,4,5-tetrahydropyridine derivative | 1 | Bread-like aroma characteristics |

| 6-Acetyl-1,2,3,4-tetrahydropyridine | 1,2,3,4-tetrahydropyridine derivative | 2 | Popcorn-like aroma characteristics |

Impact of Hydrochloride Salt Formation on Ring Conformation

The formation of the hydrochloride salt significantly alters the conformational dynamics and stability of the tetrahydropyridine ring system. The protonation of the nitrogen atom in the ring creates a positively charged species that is stabilized by the chloride counterion, fundamentally changing the electronic distribution throughout the molecule. This ionic interaction restricts the conformational flexibility of the ring system and tends to favor specific conformational arrangements that minimize electrostatic repulsion while maximizing stabilizing interactions. The hydrochloride salt formation also influences the tautomeric equilibrium, as the protonated nitrogen atom affects the relative stability of different tautomeric forms through electronic effects. Research has demonstrated that the hydrochloride salt exhibits enhanced stability compared to the free base, with the ionic interactions providing additional stabilization against decomposition pathways. The salt formation also creates a more rigid molecular framework, which can be observed through various spectroscopic techniques that reveal distinct differences in coupling patterns and chemical shifts compared to the neutral compound.

Spectroscopic Characterization

The spectroscopic analysis of this compound provides crucial insights into its molecular structure and dynamic behavior. Advanced spectroscopic techniques have revealed detailed information about the compound's conformational preferences, electronic transitions, and vibrational characteristics. The spectroscopic signature of this compound is particularly distinctive due to the presence of both the tetrahydropyridine ring system and the acetyl functional group, each contributing unique spectral features that can be used for identification and characterization purposes. The hydrochloride salt form exhibits spectroscopic properties that differ significantly from the free base, particularly in regions associated with nitrogen-containing functional groups and hydrogen bonding interactions. Comprehensive spectroscopic studies have utilized multiple techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to fully elucidate the structural characteristics of this compound.

Nuclear Magnetic Resonance Spectral Signatures and Proton Coupling Patterns

Nuclear magnetic resonance spectroscopy has provided detailed insights into the structural characteristics and dynamic behavior of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that correspond to different hydrogen environments within the molecule, with the acetyl methyl group typically appearing as a singlet in the region around 2.5 parts per million. The tetrahydropyridine ring protons display complex multipicity patterns due to vicinal coupling interactions, with the ring methylene protons appearing as overlapping multiplets in the aliphatic region between 1.5 and 3.0 parts per million. The presence of the hydrochloride salt significantly affects the chemical shifts of protons adjacent to the nitrogen atom, with these resonances typically shifted downfield compared to the free base due to the electron-withdrawing effect of the protonated nitrogen. Carbon nuclear magnetic resonance spectroscopy has revealed distinct resonances for the carbonyl carbon of the acetyl group, typically observed around 200 parts per million, and the various carbon atoms within the tetrahydropyridine ring system.

| Nuclear Magnetic Resonance Parameter | Chemical Shift (parts per million) | Multiplicity | Assignment |

|---|---|---|---|

| Acetyl methyl group | 2.5 | Singlet | CH3-CO |

| Ring methylene protons | 1.5-3.0 | Multiplet | Ring CH2 |

| Carbonyl carbon | 200 | Singlet | C=O |

| Ring carbon atoms | 20-60 | Various | Ring carbons |

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy has proven to be an invaluable tool for the identification and characterization of functional groups within this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular framework, with the carbonyl stretching vibration of the acetyl group appearing as a strong absorption band in the region around 1700 wavenumbers. The presence of the hydrochloride salt introduces additional spectroscopic complexity, with broad absorption bands in the 2500-3500 wavenumber region attributed to nitrogen-hydrogen stretching vibrations and associated hydrogen bonding interactions. The tetrahydropyridine ring system contributes characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, along with various bending and skeletal vibrations at lower frequencies. The chloride ion association can be identified through the appearance of specific vibrational modes related to the nitrogen-hydrogen-chloride hydrogen bonding interactions, which appear as broad, medium-intensity absorptions. These spectroscopic signatures provide a unique fingerprint for the compound and enable reliable identification and purity assessment in analytical applications.

Physicochemical Profile

The physicochemical properties of this compound define its behavior in various chemical and biological systems. These properties are fundamentally influenced by the compound's molecular structure, particularly the presence of both polar and nonpolar regions within the molecule. The hydrochloride salt formation significantly enhances the polar character of the compound, leading to improved solubility in polar solvents while maintaining some compatibility with organic solvent systems. Experimental investigations have established key physicochemical parameters including density, boiling point, flash point, and various thermodynamic properties that are essential for practical applications and safety considerations. The compound exhibits a density of 1.06 grams per cubic centimeter and a boiling point of approximately 205 degrees Celsius, indicating moderate volatility under standard conditions. These physicochemical characteristics make the compound suitable for various analytical procedures and synthetic applications while requiring appropriate handling precautions due to its thermal properties.

Solubility Behavior in Polar and Non-Polar Solvents

The solubility characteristics of this compound demonstrate the compound's amphiphilic nature, with the ability to interact with both polar and nonpolar solvent systems. In polar solvents such as water and methanol, the compound exhibits slight solubility, which is significantly enhanced compared to the free base due to the ionic character introduced by the hydrochloride salt formation. The presence of the chloride counterion creates opportunities for hydrogen bonding and ionic interactions with polar solvent molecules, facilitating dissolution in aqueous and alcoholic media. In nonpolar organic solvents, the compound's solubility is primarily governed by the hydrophobic character of the tetrahydropyridine ring and the acetyl group, though this solubility is reduced compared to the free base due to the ionic interactions within the salt structure. Experimental solubility studies have revealed that the compound is slightly soluble in methanol and water, indicating moderate polar solvent compatibility. The solubility behavior is also influenced by temperature, with increased dissolution observed at elevated temperatures due to enhanced molecular motion and disruption of intermolecular interactions.

| Solvent Type | Solubility Classification | Temperature Dependence | Mechanism |

|---|---|---|---|

| Water | Slightly soluble | Increases with temperature | Ionic interactions |

| Methanol | Slightly soluble | Increases with temperature | Hydrogen bonding |

| Nonpolar organics | Limited solubility | Moderate temperature effect | Hydrophobic interactions |

Thermal Stability and Decomposition Pathways

The thermal stability profile of this compound reveals important information about its decomposition behavior and practical handling requirements. The compound exhibits hygroscopic properties and demonstrates temperature sensitivity, requiring careful storage conditions to maintain stability. Thermal analysis has indicated that the compound begins to show signs of decomposition at temperatures approaching its boiling point of 205 degrees Celsius, with the initial decomposition pathways involving loss of hydrogen chloride and subsequent rearrangement of the organic framework. The flash point of 77 degrees Celsius indicates the temperature at which the compound can form ignitable vapor-air mixtures, representing a critical safety parameter for handling and storage procedures. Decomposition studies have revealed that the primary thermal degradation pathway involves the cleavage of the nitrogen-hydrogen bond in the protonated ring system, followed by elimination of hydrogen chloride and subsequent fragmentation of the acetyl side chain. The thermal instability is exacerbated by the presence of moisture due to the hygroscopic nature of the hydrochloride salt, which can catalyze hydrolysis reactions and accelerate decomposition processes. These thermal characteristics necessitate storage under controlled temperature and humidity conditions to ensure long-term stability and prevent degradation.

Propiedades

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGCMUOZFASYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746961 | |

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27300-28-3 | |

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Azide Precursor Synthesis

Heptan-2,3-dione is chlorinated at the γ-position using mesyl chloride, followed by azide substitution with sodium azide. This yields 7-azidoheptan-2,3-dione, though the azide intermediate poses explosion risks during isolation.

Cyclization and Acetylation

Thermal decomposition of the azide via the aza-Wittig mechanism generates the tetrahydropyridine core. Subsequent acetylation with acetic anhydride introduces the acetyl group, but regioselectivity issues lead to 10–15% of 3-acetyl byproducts.

Salt Formation and Purification

The crude base is dissolved in ethanol and treated with HCl gas, precipitating the hydrochloride salt. Recrystallization from acetone/water mixtures raises purity to 90%, though yields remain modest (45–50%).

Advantages Over Proline Routes :

Oxidation of Pyrrolidine Derivatives

Hofmann and Schieberle (1998) devised a pathway using N-protected pyrrolidines:

Boc Protection and Thioester Formation

N-(tert-butoxycarbonyl)-proline (Boc-proline) reacts with Lawesson’s reagent to form a thioester intermediate. This step achieves 85% conversion but generates malodorous byproducts requiring scrubbing systems.

Methyl Group Introduction

Treatment with methylmagnesium bromide at −20°C installs the acetyl moiety. The Boc group is then removed with trifluoroacetic acid, yielding 2-acetylpyrrolidine trifluoroacetate.

Oxidative Ring Formation

Exposure to aqueous sodium hydroxide at pH 10 induces spontaneous oxidation to 2-acetyl-1-pyrroline, which is converted to the hydrochloride salt via HCl titration. The oxidation step suffers from incomplete conversion (70–75%), necessitating iterative base washes.

Dess-Martin Periodinane Oxidation

A modern approach employs Dess-Martin periodinane (DMP) for controlled oxidation:

Amino Alcohol Intermediate Synthesis

5-Hydroxypentanal undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, producing 2-(hydroxymethyl)pyrrolidine. Yields exceed 90% under optimized conditions.

DMP-Mediated Oxidation

The amino alcohol reacts with DMP in dichloromethane at 60°C, directly yielding 2-acetyl-3,4,5,6-tetrahydropyridine. Quenching with sodium thiosulfate removes iodine byproducts, and hydrochloride salt formation proceeds in 95% yield.

Advantages :

Comparative Analysis of Synthetic Methods

The DMP-mediated route offers superior yields and purity but requires expensive oxidants. Industrial producers favor the proline-based method for its cost-effectiveness, while academic labs prefer DMP for isotopic labeling studies.

Physicochemical Properties and Characterization

2-Acetyl-3,4,5,6-tetrahydropyridine hydrochloride exhibits the following properties:

-

SMILES : CC(=O)C1=NCCCC1.Cl

-

InChIKey : HBGCMUOZFASYRU-UHFFFAOYSA-N

-

Melting Point : 158–160°C (decomposes)

-

Solubility : >100 mg/mL in water, 50 mg/mL in ethanol

Mass spectral data show characteristic fragments at m/z 127 (M⁺−Cl), 69 (C₄H₇N⁺), and 43 (CH₃CO⁺) .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives.

Aplicaciones Científicas De Investigación

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Widely used in the flavor and fragrance industry to impart a bread-like aroma to products

Mecanismo De Acción

The mechanism of action of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and cancer .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isotopologues and Isotopic Derivatives

2-Acetyl-3,4,5,6-tetrahydropyridine-¹³C₂ Hydrochloride

- CAS No.: 1346604-15-6

- Molecular Formula: C₇H₁¹³C₂NO·HCl

- Applications : Isotopically labeled for tracer studies in metabolic or synthetic pathways. Used in analytical methods (e.g., HPLC-APCI-MS/MS) to quantify off-flavors in wine .

- Differentiation : Functionally identical to the parent compound but serves specialized roles in research due to isotopic labeling .

Substituted Tetrahydropyridine Derivatives

(a) 2-Ethyl-3,4,5,6-tetrahydropyridine Hydrochloride

- CAS No.: 1462-93-7 (free base)

- Molecular Formula : C₇H₁₄ClN

- Molar Mass : 147.65 g/mol

- Structure : Ethyl substituent replaces the acetyl group.

- Applications: Limited data, but likely used in pharmaceutical intermediates due to its amine functionality. Purity >95% (HPLC) .

- Key Difference : Lacks the acetyl group critical for flavor applications, altering reactivity and biological activity .

(b) 2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Isomeric Mixture)

Tautomers and Functional Analogues

2-Acetyl-1,4,5,6-tetrahydropyridine (ACTPY)

- CAS No.: 27300-27-2 (unlabelled free base)

- Molecular Formula: C₇H₁₁NO

- Role : Tautomer of the parent compound. Implicated in "mousy off-flavor" in wines and sour beers, contrasting with its hydrochloride salt’s desirable bread aroma .

- Analytical Relevance : Quantified via HPLC-APCI-MS/MS in wine quality control .

2-Ethyltetrahydropyridine (ETHP)

Comparative Data Table

Research Findings and Functional Insights

- Enzyme Inhibition : The acetyl group in 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride enhances binding to acetylcholinesterase, unlike ethyl or propionyl derivatives .

- Flavor vs. Off-Flavor : Structural tautomerism (e.g., ACTPY vs. the hydrochloride salt) drastically alters sensory impact, demonstrating the role of counterions and ring saturation .

- Isotopic Utility : ¹³C-labeled variants enable precise quantification in complex matrices like wine, highlighting their niche analytical role .

Actividad Biológica

2-Acetyl-3,4,5,6-tetrahydropyridine hydrochloride (CAS No. 27300-28-3) is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyridine ring structure with an acetyl group. Its molecular formula is , and it has a molecular weight of approximately 161.63 g/mol .

The biological activity of this compound primarily involves its interaction with specific proteins and receptors:

- Target Proteins : It acts as a dual inhibitor of the MDR1 (P-glycoprotein) and BCRP (Breast Cancer Resistance Protein) transporters. This inhibition affects the transport of various substrates across cellular membranes, which is crucial for drug absorption and efficacy.

- Receptor Interaction : The compound functions as a non-selective agonist of the serotonin 5-HT2A receptor and a partial agonist of the 5-HT2C receptor , while also acting as an antagonist at the 5-HT1A receptor . These interactions suggest potential applications in modulating mood and behavior.

Anticancer Properties

Research indicates that this compound may possess anticancer activities. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- In vitro Studies : In studies involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines:

- Cytokine Modulation : In animal models, administration of this compound led to decreased levels of TNF-alpha and IL-6, markers commonly associated with inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is orally active and exhibits good bioavailability. Its distribution within tissues indicates a preference for sites where MDR1 and BCRP are expressed.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study conducted on mice bearing xenograft tumors demonstrated that administering this compound significantly reduced tumor size compared to controls. The mechanism was attributed to enhanced apoptosis in tumor cells .

- Anti-inflammatory Application : In a model of acute inflammation induced by carrageenan injection in rats, treatment with the compound resulted in a marked reduction in paw edema compared to untreated controls.

Summary Table of Biological Activities

Q & A

Q. What are the key molecular properties and identifiers for 2-acetyl-3,4,5,6-tetrahydropyridine hydrochloride?

The compound has a molecular formula of C₇H₁₁NO·HCl , a molecular weight of 125.1683 g/mol (free base), and CAS Registry Numbers 27300-27-2 (free base) and 27300-28-3 (hydrochloride form). Its IUPAC Standard InChIKey is GNZWXNKZMHJXNU-UHFFFAOYSA-N , and its structure includes a partially saturated pyridine ring with an acetyl substituent. These identifiers are critical for database searches and reproducibility in synthesis .

Q. How is 2-acetyl-3,4,5,6-tetrahydropyridine synthesized, and what are common impurities?

Synthesis typically involves cyclization of precursor amines or reduction of pyridine derivatives. Thermal reactions (e.g., heating at 170°C) may produce byproducts like N-methyl-2-thiopiperidone and other tetrahydropyridine isomers, detectable via gas chromatography (glpc) or thin-layer chromatography (TLC). Optimization requires monitoring reaction time and temperature to minimize side products .

Q. What analytical methods are used to quantify this compound in complex matrices?

Gas chromatography-olfactometry (GC-O) coupled with mass spectrometry (GC-MS) is standard for identifying its aroma-active properties. Odor Activity Values (OAVs) and omission tests are employed to confirm its sensory impact in food or environmental samples. For structural validation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are recommended .

Q. What role does this compound play in flavor chemistry?

It contributes popcorn-like , roasty , or mousy off-flavors in fermented beverages (e.g., sour beers) and foods like hazelnuts. Its low odor threshold (~0.1 µg/L) makes it significant even at trace levels. Aroma recombination studies demonstrate its synergistic effects with other odorants like 2-propionyl-1-pyrroline .

Q. How should researchers handle stability and storage challenges?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at −20°C in amber vials. Degradation products (e.g., oxidized pyridines) can form under prolonged exposure to air or moisture, necessitating periodic purity checks via HPLC .

Advanced Research Questions

Q. How can researchers differentiate between structural isomers of tetrahydropyridines?

Isomers like 2-acetyl-1,4,5,6-tetrahydropyridine and 2-acetyl-3,4,5,6-tetrahydropyridine are distinguished using ²H NMR to assess hydrogen environments and IR spectroscopy for carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹). Computational modeling (DFT) predicts stability differences, with the 3,4,5,6-isomer being more thermodynamically stable .

Q. What are the degradation pathways under varying pH and temperature conditions?

Under acidic conditions (pH < 3), the compound undergoes hydrolysis to form 3,4,5,6-tetrahydropyridine and acetic acid. At elevated temperatures (>100°C), cyclization or oxidation may yield pyridine derivatives or N-oxide byproducts . Kinetic studies using LC-MS are recommended to map degradation kinetics .

Q. How does 2-acetyl-3,4,5,6-tetrahydropyridine interact with olfactory receptors?

In vitro assays with OR2J3 and OR5AN1 receptors show dose-dependent activation, correlating with its popcorn-like aroma. Mutagenesis studies reveal key binding residues (e.g., Lysine-164 in OR5AN1) critical for ligand specificity. Odor thresholds vary across species, impacting sensory evaluation models .

Q. What strategies resolve contradictions in reported odor thresholds across studies?

Discrepancies arise from matrix effects (e.g., ethanol content in beverages) or methodological differences (static vs. dynamic olfactometry). Standardization using orthonasal thresholds in water/ethanol mixtures (e.g., 5% ethanol) and inter-laboratory validation improve reproducibility .

Q. Can this compound serve as a precursor for bioactive molecules?

Yes. Its tetrahydropyridine core is a scaffold for neuroactive agents (e.g., m1 muscarinic agonists) and antimicrobials. Functionalization at the acetyl group (e.g., Schiff base formation) enhances bioactivity. Toxicity screening via in vitro cytotoxicity assays (e.g., HepG2 cells) is advised before pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.